4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide -

4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

Catalog Number: EVT-4599390
CAS Number:
Molecular Formula: C20H26N4O3S
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide)

  • Compound Description: Imatinib is a prominent tyrosine kinase inhibitor widely used in the treatment of leukemia. It functions by selectively inhibiting the activity of specific tyrosine kinases. []
  • Relevance: Imatinib shares a significant structural resemblance to 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Both compounds feature a benzamide core linked to a substituted phenyl ring, which further connects to a 4-methyl-1-piperazinyl moiety. This shared scaffold suggests potential similarities in their binding affinities and interactions with target proteins. [, , , , , , ]

Ponatinib (3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide)

  • Compound Description: Ponatinib is a potent tyrosine kinase inhibitor designed to target the BCR-ABL kinase, particularly the T315I gatekeeper mutant, which exhibits resistance to many existing inhibitors. It demonstrates promising activity against chronic myeloid leukemia (CML), including cases resistant to other therapies. []
  • Relevance: Both ponatinib and 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide contain a benzamide core structure. Furthermore, they both feature a 4-methyl-1-piperazinyl group, although its attachment point and surrounding substituents differ. These structural parallels imply potential overlap in their biological targets and mechanisms of action. [, , , , ]

Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide)

  • Compound Description: Nilotinib is another tyrosine kinase inhibitor, primarily used in treating chronic myeloid leukemia (CML). It shows effectiveness in inhibiting BCR-ABL, a tyrosine kinase implicated in the development of CML. [, ]
  • Relevance: Nilotinib shares a common structural motif with 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, namely the benzamide core. Additionally, both compounds include a substituted phenyl ring attached to this core, suggesting potential similarities in their binding modes and overall pharmacological profiles. [, ]

FN-1501 (4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide)

  • Compound Description: FN-1501 exhibits potent inhibitory activity against FLT3 and CDK kinases, demonstrating promise as a potential therapeutic agent for acute myeloid leukemia (AML). Its antiproliferative effects stem from the suppression of various signaling pathways, including retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, ultimately leading to apoptosis. []
  • Relevance: FN-1501 shares a structural feature with 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, specifically the 4-methylpiperazin-1-yl group. Despite differences in their core structures, this shared moiety suggests a potential overlap in their binding preferences and potential for interacting with similar biological targets. []

Darexaban (4-(4-methyl-1,4-diazepan-1-yl)-N-{2-hydroxy-6-[(4-methoxybenzoyl)amino] phenyl}benzamide)

  • Compound Description: Darexaban, also known as YM150, is an orally active factor Xa inhibitor undergoing clinical trials for preventing and treating thromboembolic diseases. It exhibits potent anticoagulant activity and demonstrates a unique pharmacokinetic profile involving rapid glucuronide conjugation. []
  • Relevance: Both darexaban and 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide belong to the class of benzamides and share a core benzamide structure. This structural similarity might contribute to similarities in their physicochemical properties and potential off-target interactions. []

Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide)

  • Compound Description: Dasatinib stands out as a potent pan-Src kinase inhibitor, effectively targeting various Src family kinases and demonstrating oral efficacy in preclinical models of inflammation and arthritis. Its therapeutic potential extends to the treatment of chronic myelogenous leukemia. []
  • Relevance: Dasatinib and 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide share a common structural element, a substituted piperazine ring. In dasatinib, it's a 4-(2-hydroxyethyl)-1-piperazinyl group, while the target compound features a 4-methyl-1-piperazinyl moiety. This shared motif suggests potential similarities in their binding affinities and interactions with specific kinase targets. []

Mosapride ((+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide)

  • Compound Description: Mosapride acts as a selective gastroprokinetic agent, primarily known for its serotonin 5-HT4 receptor agonistic activity. This action underlies its therapeutic use in addressing gastrointestinal motility disorders. []
  • Relevance: Mosapride and 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide belong to the benzamide class of compounds, sharing a core benzamide structure. This structural similarity could potentially lead to similarities in their pharmacokinetic properties and potential for interacting with similar off-target proteins. []

Compound 34 (CHMFL-ABL/KIT-155, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide)

  • Compound Description: Compound 34 is a potent type II ABL/c-KIT dual kinase inhibitor. It stands out for its unique hinge-binding mode, forming a hydrogen bond between its carbonyl oxygen and the NH on the kinase backbone. This distinct interaction pattern highlights its potential as a novel pharmacophore for developing diverse type II kinase inhibitors. []
  • Relevance: Similar to 4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, compound 34 also contains a benzamide core and a 4-methylpiperazin-1-yl group, albeit with different substituents and attachment points. This structural similarity might lead to overlapping biological activity profiles and interactions with specific kinase targets. []

Properties

Product Name

4-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C20H26N4O3S/c1-22-12-14-24(15-13-22)19-10-6-17(7-11-19)21-20(25)16-4-8-18(9-5-16)23(2)28(3,26)27/h4-11H,12-15H2,1-3H3,(H,21,25)

InChI Key

VTJQPLJADLPPGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.